

An In-Depth Technical Guide to the Characterization of 3-(Diphenylphosphino)propionic Acid

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Compound of Interest

Compound Name: 3-(Diphenylphosphino)propionic acid

Cat. No.: B1598683

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This guide provides a comprehensive technical overview of the essential characterization methods for **3-(Diphenylphosphino)propionic acid** (DPPPA). This bifunctional ligand is a cornerstone in various chemical disciplines, including coordination chemistry, homogeneous catalysis, and materials science. The insights herein are tailored for researchers, scientists, and drug development professionals who require a granular understanding of this compound's properties for effective application.

Foundational Physicochemical Properties: The First Step in Verification

The initial characterization of **3-(Diphenylphosphino)propionic acid** involves the determination of its fundamental physical and chemical properties. These parameters are crucial for confirming the identity and purity of the compound and serve as a baseline for all subsequent analyses.

Table 1: Key Physicochemical Properties of **3-(Diphenylphosphino)propionic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₅ O ₂ P	[1][2][3]
Molecular Weight	258.25 g/mol	[1][2]
Appearance	White to off-white solid/crystalline powder	[4]
Melting Point	130-134 °C	[2][4][5][6]
CAS Number	2848-01-3	[5][6]

The melting point is a critical indicator of purity; a sharp melting range is indicative of a pure compound, whereas a broad range may suggest the presence of impurities. The solubility of DPPPA in organic solvents and its insolubility in water are consistent with its molecular structure, which is dominated by nonpolar phenyl groups.

Spectroscopic Elucidation: A Molecular-Level Investigation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of **3-(Diphenylphosphino)propionic acid** and confirming the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of DPPPA in solution, providing detailed information about the chemical environment of each atom.

- ¹H NMR Spectroscopy: The proton NMR spectrum offers a quantitative map of the hydrogen atoms in the molecule. The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl rings, the two methylene groups of the propionic acid chain, and the acidic proton of the carboxylic acid.
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Key signals correspond to the carbonyl carbon of the carboxylic acid, the

aromatic carbons of the phenyl rings, and the aliphatic carbons of the propionic acid backbone.

- ^{31}P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for phosphine-containing compounds.^[1] For DPPPA, a single resonance is expected, and its chemical shift provides valuable information about the oxidation state and coordination environment of the phosphorus atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of DPPPA is characterized by several key absorption bands:

- O-H Stretch: A broad absorption band in the region of 3300-2500 cm^{-1} is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.^[7]
- C=O Stretch: A strong, sharp peak between 1725 and 1700 cm^{-1} corresponds to the carbonyl group of the carboxylic acid.^[7]
- C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below this value.^[7]

Experimental Workflow: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum of DPPPA using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of DPPPA and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Reactivity and Applications: From Ligand Design to Catalysis

The unique bifunctional nature of **3-(Diphenylphosphino)propionic acid**, possessing both a soft phosphine donor and a hard carboxylate group, underpins its diverse reactivity and wide-

ranging applications.

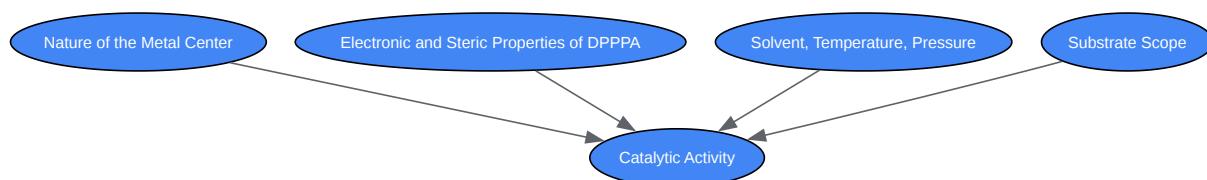
Coordination Chemistry

The diphenylphosphino group readily coordinates to a variety of transition metals, making DPPPA a versatile ligand in coordination chemistry. The carboxylic acid moiety can also participate in coordination, leading to the formation of chelate complexes or bridged polymeric structures. This dual coordinating ability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Homogeneous Catalysis

DPPPA is widely used as a ligand in homogeneous catalysis.^{[5][6][8]} Its phosphine group can stabilize metal centers in various oxidation states, facilitating catalytic cycles in reactions such as cross-coupling, hydroformylation, and hydrogenation.^{[5][6][8]} The carboxylic acid functionality can be used to immobilize the catalyst on a solid support or to enhance its solubility in polar solvents.

Logical Relationship: Factors Influencing Catalytic Activity



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Caption: Key factors influencing the catalytic performance of metal complexes incorporating **3-(Diphenylphosphino)propionic acid**.

Materials Science

The ability of DPPPA to functionalize surfaces has led to its use in materials science. It can be used to modify the surface of nanoparticles, quantum dots, and other nanomaterials, imparting new properties and facilitating their dispersion in various media.

Conclusion

The comprehensive characterization of **3-(Diphenylphosphino)propionic acid** through a combination of physicochemical and spectroscopic techniques is essential for its effective application in research and development. A thorough understanding of its properties allows for the rational design of new catalysts, functional materials, and advanced coordination compounds. The unique bifunctional nature of this ligand ensures its continued importance across a broad spectrum of chemical sciences.

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